molecular formula C7H12O B1435852 4-(Methoxymethyl)cyclopent-1-ene CAS No. 1370601-60-7

4-(Methoxymethyl)cyclopent-1-ene

Cat. No.: B1435852
CAS No.: 1370601-60-7
M. Wt: 112.17 g/mol
InChI Key: NKXUKUPJOIOBRW-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)cyclopent-1-ene is an organic compound with the molecular formula C7H12O. It is a cyclic compound featuring a methoxymethyl group attached to a cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)cyclopent-1-ene typically involves the reaction of cyclopentene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride .

Industrial Production Methods

the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)cyclopent-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methoxymethyl)cyclopent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)cyclopent-1-ene involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclopentene ring provides a rigid framework that can affect the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxymethyl)cyclopent-1-ene is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

4-(methoxymethyl)cyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-8-6-7-4-2-3-5-7/h2-3,7H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXUKUPJOIOBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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